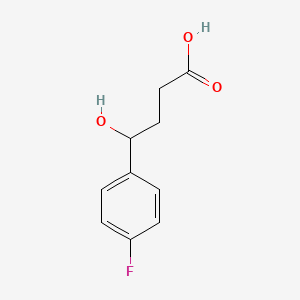

4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid

Descripción general

Descripción

4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid is a useful research compound. Its molecular formula is C10H11FO3 and its molecular weight is 198.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Intermediate Synthesis

- 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid serves as an important intermediate in the synthesis of pharmaceutical compounds. For instance, it's used in the synthesis of angiotensin-converting enzyme inhibitors, which are critical in treating conditions like hypertension (Li Li, 2003). Similarly, it is utilized in the preparation of other pharmaceutical intermediates, enhancing the production efficiency of various drugs (H. Fan, 1990).

Chemical Synthesis and Research

- This compound plays a role in chemical research, particularly in the field of organic synthesis. For example, it's involved in the selective fluorofunctionalisation of alkenes, indicating its significance in introducing fluorine atoms into organic molecules (S. Stavber et al., 1995). Additionally, it's used in the synthesis of various derivatives, like 3-hydroxy-3-cyclohexylbutyric acid, which are explored for their potential in cholesterol and fatty acid synthesis inhibition (G. Carganico et al., 1983).

Fluorinated Compound Development

- In the development of fluorinated compounds, this compound is essential. These fluorinated derivatives are often used for nuclear magnetic resonance or positron emission tomography, enhancing the detection and analysis of human metabolites (S. Mattingly et al., 2019).

Advanced Material Synthesis

- This compound contributes to the synthesis of advanced materials. For example, it's used in the creation of thermotropic polyesters and other polymer-based materials, which are important in various industrial applications (H. Kricheldorf and J. Engelhardt, 1990). Additionally, it's explored for potential use in the treatment of diseases like breast cancer, showcasing its versatility in medical applications (D. Miles et al., 1958).

Semiconductor and Solar Cell Research

- In semiconductor and solar cell research, derivatives of this compound are used as interfacial layer materials, significantly impacting the efficiency and performance of these devices (Hyosung Choi et al., 2013).

Spectroscopy and Sensing Applications

- The compound and its derivatives find applications in spectroscopy and sensing, particularly in pH sensors. Their unique properties allow for significant changes in electronic spectra under different conditions, making them valuable in fundamental interfacial materials for sensing applications (Zhao et al., 2000).

Optically Active Compound Synthesis

- The synthesis of optically active compounds, which are key in enzyme inhibitors, also utilizes this chemical. It plays a role in the development of enzyme inhibitors, highlighting its importance in pharmaceutical research (Takayuki Suzuki et al., 2005).

Mecanismo De Acción

Target of Action

Similar compounds such as 4-fluorophenylboronic acid have been used as reactants in various chemical reactions .

Mode of Action

It’s worth noting that similar compounds like 4-fluorophenylboronic acid can be used in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . These reactions could potentially alter the structure and function of the target molecules, leading to various downstream effects.

Biochemical Pathways

Compounds with similar structures have been used in various chemical reactions, which could potentially affect a wide range of biochemical pathways .

Result of Action

Similar compounds have shown various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .

Propiedades

IUPAC Name |

4-(4-fluorophenyl)-4-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4,9,12H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBOSSRBVANWMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCC(=O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4H-[1,2,4]Triazol-3-yl)-phenylamine](/img/structure/B1308995.png)